5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both thiazole and oxadiazole rings. These structural features contribute to its significant biological activities, making it a focal point in medicinal chemistry and drug design. The compound's unique arrangement allows for interactions with various biological targets, enhancing its potential therapeutic applications.
This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. Oxadiazoles are recognized for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The specific structure of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine positions it as a promising candidate for further pharmacological exploration .
The synthesis of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine typically involves several key steps:
In an industrial context, these methods can be optimized for large-scale production using continuous flow reactors to maintain consistent reaction conditions and improve yield while minimizing costs and environmental impact.
The molecular formula of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is CHNSO, with a molecular weight of approximately 256.36 g/mol. The compound features a cyclohexyl group attached to a thiazole ring, which is further linked to an oxadiazole moiety. This specific arrangement enhances its ability to interact with biological systems .
5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine can participate in several chemical reactions:
The mechanism of action for compounds containing oxadiazole structures often involves their interaction with specific biological targets at the molecular level. For instance, they may inhibit enzymes or interfere with cellular processes that lead to therapeutic effects such as anti-inflammatory or anticancer activities. The detailed mechanism can vary based on the specific biological target being investigated .
5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine exhibits several notable physical and chemical properties:
Relevant data regarding its melting point or boiling point were not specified in the sources but are critical for practical applications in laboratory settings .
The primary applications of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine lie within medicinal chemistry. Its unique structure allows for potential uses in:
Cyclocondensation remains the cornerstone for constructing the 1,3,4-oxadiazole ring within this hybrid scaffold. The predominant route involves dehydrative cyclization of N-acylthiosemicarbazides or diacylhydrazine precursors under acidic conditions:
Table 1: Cyclocondensation Approaches for 1,3,4-Oxadiazole Formation in Hybrid Scaffolds
Precursor Type | Cyclizing Agent | Conditions | Typical Yield Range | Key Advantages |
---|---|---|---|---|
Diacylhydrazine | POCl₃ | Reflux, 3-8 h | 55-78% | High efficiency, single solvent |
Diacylhydrazine (Bromoalkyl) | P₂O₅ | Toluene, 70°C, 1-2.5 h | 38-75% | Preferred for sensitive alkyl chains |
Thiosemicarbazide | POCl₃ | Reflux, 6-12 h | 45-70% | Direct thiadiazole access possible |
N-Acylhydrazone | Bromine/DDQ | RT or Reflux | 30-65% | Avoids strong acid; oxidative mechanism |
Installing the aminomethyl linker at the thiazole C4 position is critical for generating the key precursor—4-(bromomethyl)-2-cyclohexylthiazole. Achieving this demands high regioselectivity:
Table 2: Regioselective Synthesis of 4-(Bromomethyl)-2-cyclohexylthiazole
Starting Material | Key Transformation | Reagents/Conditions | Intermediate | Final Step | Overall Yield |
---|---|---|---|---|---|
Ethyl 2-cyclohexylthiazole-4-carboxylate | Reduction | LiAlH₄, THF, 0°C to RT | 4-(Hydroxymethyl)-2-cyclohexylthiazole | PBr₃, Et₂O, 0°C to RT | 60-72% |
2-Cyclohexyl-4-methylthiazole | Free Radical Bromination | NBS, AIBN, CCl₄, reflux | 4-(Bromomethyl)-2-cyclohexylthiazole | None | 35-50%* |
2-Cyclohexylthiazole | Directed Lithiation/Bromination | n-BuLi, TMEDA, -78°C; then Br₂ | 4-Bromo-2-cyclohexylthiazole | (CH₂O)ₙ, PPh₃, CBr₄ | 40-55%** |
Lower yield due to C5 bromination byproduct.*Multi-step sequence with moderate efficiency.
Microwave irradiation significantly enhances reaction efficiency and yields in key steps of the hybrid synthesis, particularly cyclodehydration and nucleophilic substitutions:
Table 3: Microwave Optimization Parameters for Key Synthetic Steps
Synthetic Step | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Improvement | Critical Parameters |
---|---|---|---|---|---|
Cyclodehydration (Oxadiazole Ring Closure) | POCl₃, reflux, 3-8 h | POCl₃, 100 W, 70°C, 1-1.5 h | 3-6 fold | +15-25% | Power ≤100 W; Temp ≤70°C; Dynamic Mode |
Ester to Hydrazide Conversion | N₂H₄·H₂O, EtOH, reflux, 6-12 h | N₂H₄·H₂O, EtOH, 80°C, 15-30 min, MW | 10-20 fold | +10% (near quant.) | Temp 80°C; Solvent EtOH |
Nucleophilic Displacement (C-Alkylation) | K₂CO₃, DMF, 80°C, 8-12 h | K₂CO₃, DMF, 120°C, 20-40 min, MW | 15-20 fold | +10-15% | Temp 120°C; Anhydrous conditions |
Solid-phase synthesis enables rapid generation of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine analogs for structure-activity relationship studies:
Table 4: Solid-Phase Synthesis Workflow for Oxadiazole-Thiazole Hybrids
Step | Description | Reagents/Conditions | Resin Type | Monitoring |
---|---|---|---|---|
1. Loading | Attachment of Oxadiazole-2-amine precursor | DIC/HOBt, DMF, RT, 12-16 h (Amide coupling) | Rink Amide MBHA | Kaiser Test (Amine) |
OR Attachment via Trityl Linker | 2-Aminooxadiazole, DIEA, DCM, RT, 2-4 h | Chlorotrityl Chloride | UV monitoring (DMT⁺ release) | |
2. Functionalization | Acylation/Sulfonylation (Optional) | Acid chloride or sulfonyl chloride, DIEA, DCM, RT | Any | FT-IR Resin Analysis |
3. Cyclization | TBAF-mediated O-Acylamidoxime Cyclization | TBAF (1 eq.), THF, RT, 1-12 h | Rink Amide/Wang | LC-MS of Cleaved Test Bead |
4. Cleavage | Release from Resin | TFA/DCM (1:4 to 1:1), RT, 1-2 h | Acid-labile resins | Quantitative HPLC |
5. Purification | Isolation | Precipitation (Et₂O); Prep-HPLC | N/A | Purity >95% (HPLC) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0